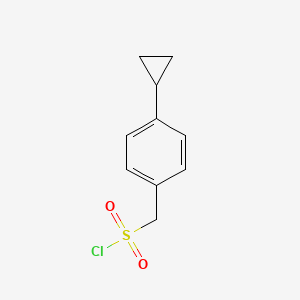

(4-cyclopropylphenyl)methanesulfonyl chloride

CAS No.: 1521474-21-4

Cat. No.: VC12023514

Molecular Formula: C10H11ClO2S

Molecular Weight: 230.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1521474-21-4 |

|---|---|

| Molecular Formula | C10H11ClO2S |

| Molecular Weight | 230.71 g/mol |

| IUPAC Name | (4-cyclopropylphenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2 |

| Standard InChI Key | ACXMSQQWIKYWTM-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl |

| Canonical SMILES | C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Identity

The compound’s molecular formula is C₁₀H₁₁ClO₂S, with a molecular weight of 230.71 g/mol. Its structure comprises a methanesulfonyl chloride group (-SO₂Cl) attached to a 4-cyclopropylphenyl moiety. The cyclopropane ring introduces significant steric hindrance, potentially influencing reactivity in nucleophilic substitutions .

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| SMILES | C1CC1C2=CC=C(C=C2)CS(=O)(=O)Cl | PubChemLite |

| InChI Key | ACXMSQQWIKYWTM-UHFFFAOYSA-N | PubChemLite |

| Predicted CCS (Ų) | 150.7 ([M+H]+) | PubChemLite |

Spectral and Physical Properties

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocols for (4-cyclopropylphenyl)methanesulfonyl chloride are documented, methods for analogous sulfonyl chlorides provide a framework. A general approach involves:

-

Thiourea Intermediate Formation: Reacting a 4-cyclopropylbenzyl halide with thiourea to yield an S-alkyl isothiourea salt.

-

Oxidation with t-BuOCl: Treating the intermediate with tert-butyl hypochlorite (t-BuOCl) in acetonitrile/water to oxidize the thiol group to sulfonyl chloride .

Table 2: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Thiourea Formation | EtOH, reflux, 1h | ~90% |

| Oxidation | t-BuOCl, MeCN/H₂O, 0–20°C, 30m | ~85% |

Reactivity Profile

The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines and alcohols. Key transformations include:

-

Sulfonamide Formation: Reaction with primary or secondary amines to yield sulfonamides, a common motif in pharmaceuticals .

-

Esterification: Alcohols may displace the chloride to form sulfonate esters, useful as surfactants or intermediates.

The cyclopropyl group’s strain may hinder sterically demanding reactions but could enhance stability in certain media.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediate

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. Although no direct studies on (4-cyclopropylphenyl)methanesulfonyl chloride exist, analogs like (3,5-dichlorophenyl)methanesulfonyl chloride have been used to prepare kinase inhibitors and antimicrobial agents . The cyclopropyl moiety could modulate lipophilicity, impacting drug bioavailability.

Material Science Applications

Sulfonate esters derived from this compound might serve as ionic liquids or polymer cross-linkers. The cyclopropane ring’s rigidity could enhance thermal stability in polymeric matrices.

| Hazard | Precautionary Measure |

|---|---|

| Corrosive | Use nitrile gloves, face shield |

| Moisture-sensitive | Store under nitrogen atmosphere |

Future Research Directions

Unexplored Synthetic Routes

-

Photochemical Synthesis: Exploring light-mediated chlorination of corresponding thiols could offer milder conditions.

-

Biocatalytic Methods: Enzymatic oxidation of thiols to sulfonyl chlorides might improve selectivity.

Biological Screening

Prioritizing sulfonamide derivatives for antimicrobial or anticancer activity assays could unlock therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume